

Application Notes and Protocols: Iodoform in Dental Root Canal Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **iodoform**-based materials in dental root canal treatment, with a focus on studies conducted on primary teeth. The information is intended to guide research and development in endodontic therapies.

Introduction

lodoform (CHI3) is a crystalline organoiodine compound with a long history of use in dentistry due to its antiseptic properties.[1][2] When in contact with bodily fluids, **iodoform** decomposes and releases iodine, which is responsible for its antimicrobial activity.[2][3] This action involves the precipitation of bacterial proteins and the oxidation of essential enzymes.[3] **lodoform** is frequently combined with other materials, such as calcium hydroxide, to create pastes for root canal filling, particularly in pediatric dentistry.[4] These pastes are valued for their antimicrobial efficacy, radiopacity, and resorbability.[5]

Quantitative Data from Clinical and In Vitro Studies

The following tables summarize quantitative data from various studies on **iodoform**-based root canal filling materials.

Table 1: Clinical Success Rates of **Iodoform**-Based Pastes in Primary Teeth Pulpectomy



| Study/Meta- Analysis | lodoform- Based Material | Comparator Material(s) | Follow-up Period | Clinical Success Rate of Iodoform Material | Key Findings |
|---|--|---|---------------------|--|---|
| Silva Junior et al. (2022) Meta- analysis[6] | lodoform- based filling materials | Non- iodoform- based filling materials | 6 months | Odds Ratio = 0.43 (Fewer failures) | lodoform-based materials showed fewer clinical failures at 6 and 9-12 months compared to non-iodoform-based materials.[6] |
| Silva Junior et al. (2022) Meta- analysis[6] | lodoform- based filling materials | Non- iodoform- based filling materials | 9-12 months | Odds Ratio = 0.46 (Fewer failures) | No significant difference in clinical failures was observed at 18-30 months.[6] |
| Amaral et al. (2022)[7] | Guedes-Pinto (GP) paste (iodoform- based) | Calcium hydroxide/iod oform paste (Vitapex®) | 24 months | 86.8% | The GP paste demonstrated a non-inferior success rate compared to the Ca(OH)2/Iod oform paste. |

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Table 2: Radiographic Success Rates of **lodoform**-Based Pastes in Primary Teeth Pulpectomy



| Study/Meta- Analysis | lodoform- Based Material | Comparator Material(s) | Follow-up Period | Radiograph ic Success Rate of lodoform Material | Key Findings |
|---|--|---|---------------------|---|---|
| Silva Junior et al. (2022) Meta- analysis[6] | lodoform- based filling materials | Non- iodoform- based filling materials | 9-12 months | Odds Ratio = 0.49 (Fewer failures) | lodoform- based materials showed fewer radiographic failures at 9- 12 months.[6] |
| Amaral et al. (2022)[7] | Guedes-Pinto (GP) paste (iodoform- based) | Calcium hydroxide/iod oform paste (Vitapex®) | 24 months | 86.8% (overall success) | The study reported a high overall success rate for the GP paste, which included radiographic evaluation.[7] |
| Duarte et al. (2023)[4][8] | lodoform- based paste (IP) | Calcium hydroxide with zinc oxide (CHZO) | 12 months | 62.5% (overall success) | The overall success rate, including radiographic outcomes, was similar for both materials.[4] |

Table 3: In Vitro Antimicrobial Efficacy of **Iodoform**-Based Materials



| Study | lodoform- Based Material | Test Microorganism (s) | Method | Results |
|------------------------------------|--|---|--|--|
| Mayta-Tovalino et al. (2020)[9] | Calcium hydroxide with iodoform (Metapex) | Enterococcus faecalis | Agar Diffusion Test | Mean inhibition zone of 9.7 ± 1.3 mm. Showed significantly lower antibacterial action compared to Ca(OH)2 with camphorated paramonochloro phenol.[9] |
| Estrela et al. (2006)[10][11] | lodoform + saline | S. aureus, E. faecalis, P. aeruginosa, B. subtilis, C. albicans | Agar Diffusion Test & Direct Exposure Test | Showed antimicrobial ineffectiveness in the agar diffusion test and for B. subtilis and a mixture in the direct exposure test. Did not enhance the antimicrobial effect of calcium hydroxide.[10] [11] |
| Al-Ostwani et al. (2016)[12] | lodoform- integrated gutta- percha (MGP) | E. faecalis, P. aeruginosa, S. aureus, E. coli, C. albicans | Disk Diffusion Method | Inhibited the growth of all tested bacteria at 24 hours. The effect against E. coli and P. aeruginosa |



diminished after 48 hours.[12]

Table 4: Cytotoxicity of Iodoform-Based Materials

| Study | lodoform- Based Material | Cell Line(s) | Assay | Key Findings |
|---|--|--|------------------------------------|--|
| Santos et al. (as cited in Barja-Fidalgo et al., 2011)[2] | Guedes-Pinto Paste (GPP) | NIH 3T3 fibroblasts, Pulp fibroblasts (FP1) | Trypan Blue Dye Exclusion Assay | GPP showed lower cytotoxicity compared to formocresol, glutaraldehyde, and phosphoric acid.[2] |
| Tickotsky et al. (2013)[13] | Endoflas F.S. (lodoform- containing) | RAW 264.7 macrophages, RKO epithelial cells | XTT Assay | High concentrations were cytotoxic, decreasing cell viability by ~70%. Low concentrations showed a proliferative effect, increasing cell viability by about 60%.[13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Clinical Trial Protocol for Pulpectomy in Primary Teeth

This protocol is a composite based on the methodologies described by Duarte et al. (2023) and Amaral et al. (2022).[4][7]

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Objective: To evaluate the clinical and radiographic success of an **iodoform**-based paste compared to a control material for pulpectomy in primary teeth.

Materials:

- **lodoform**-based root canal filling paste (e.g., Guedes-Pinto paste or a commercially available **iodoform**-containing paste).
- Control root canal filling material (e.g., Calcium Hydroxide with Zinc Oxide or another standard material).
- 2.5% Sodium Hypochlorite (NaOCl) for irrigation.
- 6% Citric Acid for smear layer removal.
- Local anesthetic.
- Rubber dam isolation.
- Endodontic files.
- Lentulo spiral filler.
- Restorative materials (e.g., composite resin).

Procedure:

- Patient Selection: Select patients with primary teeth indicated for pulpectomy due to irreversible pulpitis or necrosis. Obtain informed consent.
- Anesthesia and Isolation: Administer local anesthesia and isolate the tooth with a rubber dam.
- Access Cavity Preparation: Prepare a standard access cavity to expose the pulp chamber.
- Working Length Determination: Determine the working length using radiographs and/or an apex locator.



- Chemomechanical Preparation:
 - Irrigate the root canals with 2.5% NaOCI.
 - Instrument the canals with endodontic files to the determined working length.
 - Perform a final flush with 6% citric acid to remove the smear layer, followed by a final rinse with sterile saline.
- Drying: Dry the root canals with sterile paper points.
- Randomization and Obturation:
 - Randomly assign the teeth to either the iodoform-based paste group or the control group.
 - Fill the canals with the assigned paste using a Lentulo spiral filler.
- Coronal Seal: Place a temporary or permanent restoration to ensure a good coronal seal.
- Follow-up:
 - Conduct clinical and radiographic evaluations at baseline, 6, 12, and 24 months.
 - Clinical Evaluation: Assess for pain, swelling, fistula, and abnormal mobility.
 - Radiographic Evaluation: Assess for the presence of periapical/furcal radiolucency, pathological root resorption, and the quality of the root canal filling.

In Vitro Antimicrobial Efficacy Testing: Agar Diffusion Test

This protocol is based on the methodology described by Mayta-Tovalino et al. (2020) and Estrela et al. (2006).[9][11]

Objective: To evaluate the antimicrobial activity of **iodoform**-based materials against endodontic pathogens.

Materials:



- lodoform-based test material.
- Control materials (positive and negative).
- Culture of a target microorganism (e.g., Enterococcus faecalis).
- Brain Heart Infusion (BHI) agar plates.
- Sterile instruments for creating wells in the agar.
- Incubator.

Procedure:

- Bacterial Culture: Prepare a standardized suspension of the test microorganism.
- Plate Inoculation: Inoculate the surface of the BHI agar plates evenly with the bacterial suspension.
- Well Preparation: Create wells of a standardized diameter in the agar.
- Material Placement: Fill the wells with the iodoform-based test material and control materials.
- Incubation: Incubate the plates at 37°C for a specified period (e.g., 24-48 hours).
- Measurement: Measure the diameter of the inhibition zones (clear areas around the wells where bacterial growth is inhibited) in millimeters.
- Analysis: Compare the size of the inhibition zones of the test material with the controls.

In Vitro Cytotoxicity Assay: XTT Assay

This protocol is based on the methodology described by Tickotsky et al. (2013).[13]

Objective: To assess the cytotoxicity of **iodoform**-containing materials on relevant cell lines.

Materials:



- lodoform-containing root canal filling material.
- Cell lines (e.g., RAW 264.7 macrophages, RKO epithelial cells, or human dental pulp stem cells).
- Cell culture medium and supplements.
- XTT (sodium 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)-carbonyl]-2Htetrazolium inner salt) assay kit.
- 96-well cell culture plates.
- Spectrophotometer (plate reader).

Procedure:

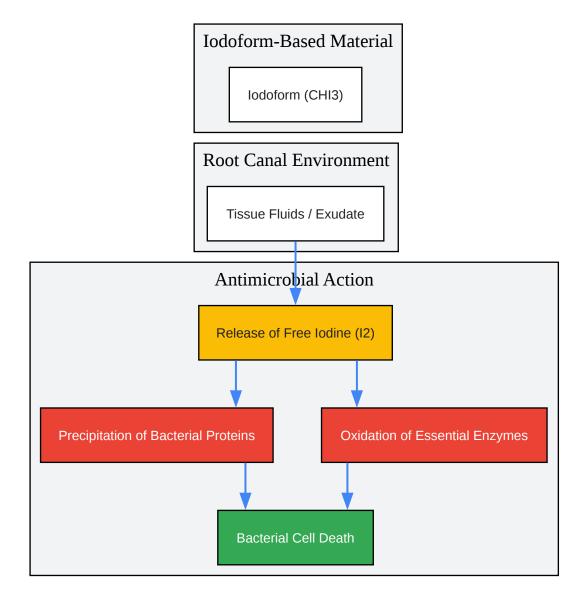
- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Material Exposure:
 - Direct Exposure: Place the test material directly onto the cells.
 - Indirect Exposure (Eluate Preparation): Incubate the test material in a cell culture medium for a specified period to create an eluate. Prepare serial dilutions of the eluate.
- Treatment: Remove the old medium from the cells and add the eluates of different concentrations. Include a control group with a fresh medium only.
- Incubation: Incubate the cells with the material or eluates for different time points (e.g., 24, 48, 72 hours).
- XTT Assay:
 - At the end of the incubation period, add the XTT reagent to each well.
 - Incubate for a few hours to allow viable cells to metabolize the XTT into a colored formazan product.



- Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a spectrophotometer.
- Analysis: Calculate cell viability as a percentage relative to the control group.

Mechanism of Action and Experimental Workflows

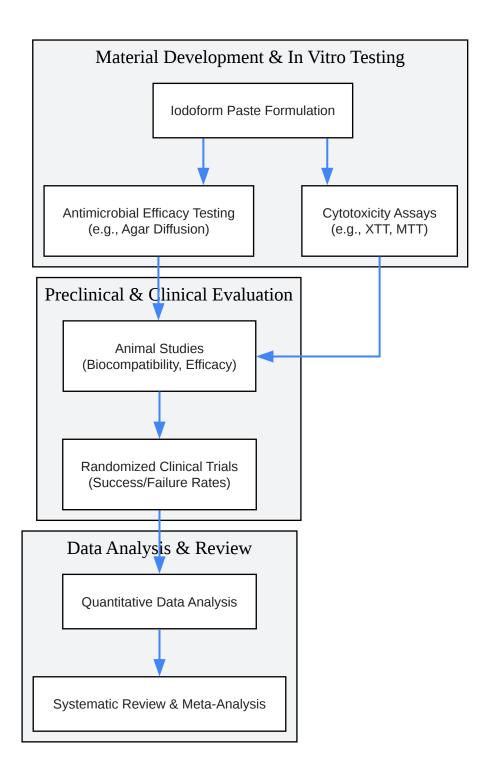
While the precise signaling pathways modulated by **iodoform** in dental pulp cells are not yet fully elucidated in the literature, its primary antimicrobial action is attributed to the release of iodine. The following diagrams illustrate the proposed general mechanism of action and a typical experimental workflow for evaluating **iodoform**-based dental materials.





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Caption: Proposed antimicrobial mechanism of iodoform.



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Caption: Experimental workflow for **iodoform**-based materials.

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- To cite this document: BenchChem. [Application Notes and Protocols: Iodoform in Dental Root Canal Treatment]. BenchChem, [2025]. [Online PDF]. Available at:



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